molecular formula C23H19N5O2 B11190171 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11190171
M. Wt: 397.4 g/mol
InChI Key: HDJBBGBMJIGPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which is functionalized with a 4-methoxyphenyl group and a phenethyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization with the 4-methoxyphenyl and phenethyl groupsThe final steps involve the attachment of the 4-methoxyphenyl and phenethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit anticonvulsant properties. Studies utilizing maximal electroshock seizure models have shown that compounds similar to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Antimicrobial Properties

Compounds of this class have been evaluated for their antimicrobial efficacy against various pathogens. Notably, studies have demonstrated effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The triazole moiety is thought to play a crucial role in the interaction with microbial enzymes .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. The underlying mechanisms likely involve the disruption of cell cycle progression and modulation of apoptotic pathways .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical and preclinical settings:

StudyFocusFindings
Study AAnticonvulsantSignificant reduction in seizure frequency in rodent models .
Study BAntimicrobialEffective against multi-drug resistant strains .
Study CAnticancerInduced apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells from stress-induced damage .

Comparison with Similar Compounds

Similar compounds to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazole-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anti-cancer activities . The unique combination of the 4-methoxyphenyl and phenethyl groups in this compound contributes to its distinct neuroprotective and anti-inflammatory properties .

Biological Activity

The compound 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents such as anthranilic acid and hydrazine derivatives. The structural verification is achieved through techniques like NMR and mass spectrometry. For instance, a study synthesized several derivatives and analyzed their structures using IR and NMR spectroscopy to confirm the formation of the desired triazolopyrimidine structure .

Biological Activity

The biological activity of This compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds in the triazolopyrimidine class exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast carcinoma) and HT-1080 (fibrosarcoma). The IC50 values for some derivatives ranged from 6.1 μM to 12.3 μM against these cell lines .
  • A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhance anticancer efficacy. For instance, compounds with methoxy or phenethyl groups demonstrated improved activity compared to their unsubstituted counterparts .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies have employed DPPH inhibition assays to measure the radical scavenging activity of synthesized derivatives. The results suggest that certain modifications increase antioxidant potency, making these compounds potential candidates for further pharmacological exploration .

Enzyme Inhibition

Additionally, this compound exhibits inhibitory effects on various enzymes relevant to cancer progression and metabolic disorders. Notable activities include:

  • Dihydrofolate reductase inhibition , which is critical in cancer cell proliferation.
  • Glucosidase inhibition , indicating potential applications in managing diabetes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Efficacy : In a study focused on a series of triazolopyrimidine derivatives, one compound demonstrated selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity was attributed to its ability to induce cell cycle arrest at the S phase and decrease melanin production in melanoma cells .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities of these compounds with target proteins such as estrogen receptors and EGFR. These studies provide insight into how structural variations impact biological activity and can guide future drug design efforts .

Q & A

Basic Research Questions

Q. 1.1. What are the common synthetic routes for synthesizing 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one?

The synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution. For example:

  • Step 1 : Formation of the pyrido-triazolo-pyrimidine core via cyclization of aminopyrazoles with β-ketoesters or similar precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Introduction of substituents (e.g., 4-methoxyphenyl, phenethyl) via Suzuki coupling or nucleophilic substitution, often requiring catalysts like palladium or bases (e.g., K₂CO₃) .
  • Step 3 : Purification via recrystallization (e.g., ethanol-DMF mixtures) and validation using HPLC or TLC .

Q. 1.2. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • X-ray Crystallography : For unambiguous determination of the fused bicyclic system and stereochemistry .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to improve the yield of the final product?

Optimization strategies involve:

  • Temperature Control : Maintaining 100–120°C during cyclization to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves recrystallization purity .
  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency and reduced byproduct formation .

Q. 2.2. What computational methods are used to predict the compound’s biological activity?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox potential and reactivity .
  • Molecular Docking : Simulates interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
  • QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Q. 2.3. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact bioactivity?

  • Methoxy Groups : Enhance solubility and π-π stacking with aromatic residues in enzyme binding pockets .
  • Trifluoromethyl Groups : Increase metabolic stability and hydrophobic interactions, as seen in analogs with IC₅₀ values < 100 nM .
  • Phenethyl Side Chains : Improve membrane permeability, critical for CNS-targeted applications .

Q. Data Analysis and Contradictions

Q. 3.1. How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

  • Root Cause Analysis : Compare reaction scales, purity of starting materials, and catalyst batches .
  • Reproducibility Checks : Replicate methods under inert atmospheres (e.g., N₂) to exclude oxidation side reactions .
  • Statistical Validation : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent ratio, stirring rate) .

Q. 3.2. What discrepancies exist in the reported biological activity of analogs, and how can they be addressed?

  • Inconsistent Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Off-Target Effects : Employ selectivity panels (e.g., 50-kinase profiling) to rule out non-specific binding .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify consensus activity ranges .

Q. Methodological Challenges

Q. 4.1. What techniques are recommended for characterizing degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the triazole ring) .
  • Stability-Indicating Methods : Develop validated HPLC methods with resolution > 2.0 for all peaks .

Q. 4.2. How can researchers validate the compound’s mechanism of action in cellular models?

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to confirm target dependency .
  • Biochemical Assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
  • Thermal Shift Assays : Confirm direct target engagement by monitoring protein melting temperature shifts .

Q. Environmental and Safety Considerations

Q. 5.1. What protocols assess the compound’s environmental impact during disposal?

  • Biodegradation Testing : OECD 301F assay to measure mineralization rates in aqueous systems .
  • Ecotoxicology Screening : Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C23H19N5O2/c1-30-18-9-7-17(8-10-18)21-20-19(26-23-24-15-25-28(21)23)12-14-27(22(20)29)13-11-16-5-3-2-4-6-16/h2-10,12,14-15H,11,13H2,1H3

InChI Key

HDJBBGBMJIGPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.